molecular formula C17H16N6OS B11059454 5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol

5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B11059454
M. Wt: 352.4 g/mol
InChI Key: LRQPAFSZMYHTOD-UHFFFAOYSA-N
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Description

The compound 5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol is a complex organic molecule that belongs to the class of triazole derivatives It is characterized by the presence of a benzotriazole moiety, a phenoxy group, and a triazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps:

    Formation of the Benzotriazole Moiety: This step involves the diazotization of o-nitroaniline followed by reduction to form the benzotriazole ring.

    Attachment of the Phenoxy Group: The benzotriazole derivative is then reacted with 4-methylphenol under basic conditions to form the phenoxy-substituted benzotriazole.

    Formation of the Triazole Ring: The phenoxy-substituted benzotriazole is then reacted with appropriate reagents to form the triazole ring.

    Introduction of the Thiol Group: Finally, the thiol group is introduced through a substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced catalytic systems, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol: undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides.

    Reduction: The nitro group in the benzotriazole moiety can be reduced to an amine.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or catalytic hydrogenation.

    Substitution: Alkyl halides or acyl chlorides under basic conditions.

Major Products

    Disulfides: Formed from the oxidation of the thiol group.

    Amines: Formed from the reduction of the nitro group.

    Substituted Phenoxy Derivatives: Formed from nucleophilic substitution reactions.

Scientific Research Applications

5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol: has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used as a UV stabilizer in polymers and coatings due to its ability to absorb UV radiation.

Mechanism of Action

The mechanism of action of 5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets and pathways:

    Enzyme Inhibition: The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity.

    UV Absorption: The benzotriazole moiety absorbs UV radiation, protecting materials from UV-induced degradation.

Comparison with Similar Compounds

5-{[2-(2H-benzotriazol-2-yl)-4-methylphenoxy]methyl}-4-methyl-4H-1,2,4-triazole-3-thiol: can be compared with other similar compounds:

Conclusion

This compound: is a versatile compound with significant potential in various scientific and industrial applications. Its unique structure and properties make it a valuable tool in research and development.

Properties

Molecular Formula

C17H16N6OS

Molecular Weight

352.4 g/mol

IUPAC Name

3-[[2-(benzotriazol-2-yl)-4-methylphenoxy]methyl]-4-methyl-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H16N6OS/c1-11-7-8-15(24-10-16-18-19-17(25)22(16)2)14(9-11)23-20-12-5-3-4-6-13(12)21-23/h3-9H,10H2,1-2H3,(H,19,25)

InChI Key

LRQPAFSZMYHTOD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)OCC2=NNC(=S)N2C)N3N=C4C=CC=CC4=N3

Origin of Product

United States

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